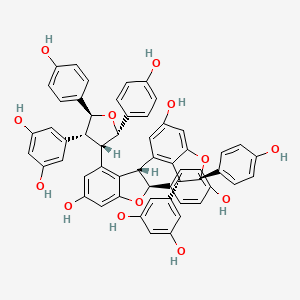

Kobophenol A

Übersicht

Beschreibung

Kobophenol A is a stilbenoid, specifically a tetramer of resveratrol. It can be isolated from plants such as Caragana chamlagu, Caragana sinica, and Carex folliculata seeds . The molecule has a 2,3,4,5-tetraaryltetrahydrofuran skeleton and has been shown to inhibit acetylcholinesterase .

Wissenschaftliche Forschungsanwendungen

Kobophenol A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird für seine einzigartige chemische Struktur und Reaktivität untersucht.

Industrie: This compound wird bei der Entwicklung bioaktiver Verbindungen und Bibliotheken von Naturprodukten verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Hemmung der Acetylcholinesterase: Diese Wirkung könnte potenziell zur Behandlung neurologischer Erkrankungen eingesetzt werden.

Blockierung der Interaktion mit dem ACE2-Rezeptor: This compound blockiert die Interaktion zwischen dem ACE2-Rezeptor und der Spike-Rezeptorbindungsdomäne von SARS-CoV-2 und hemmt so die Virusinfektion.

Hemmung der Proteinkinase C: Es hemmt die Aktivität der teilweise gereinigten Rattenhirn-Proteinkinase C.

Wirkmechanismus

Target of Action

Kobophenol A, a stilbenoid and a tetramer of resveratrol, primarily targets the human angiotensin-converting enzyme 2 (ACE2) receptor and protein kinase C (PKC) . The ACE2 receptor plays a crucial role in the entry of SARS-CoV-2 into cells , while PKC is involved in various cellular functions, including cell growth and differentiation .

Mode of Action

This compound interacts with its targets by blocking the interaction between the ACE2 receptor and the spike receptor binding domain (S1-RBD) of SARS-CoV-2 . It also inhibits the activity of partially purified rat brain PKC . These interactions result in the inhibition of SARS-CoV-2 viral infection in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ACE2-SARS-CoV-2 S1-RBD interaction pathway . By blocking this interaction, this compound prevents the virus from entering the host cells, thereby inhibiting the infection . The exact downstream effects of this inhibition are still under investigation.

Result of Action

The primary molecular effect of this compound’s action is the disruption of the interaction between the ACE2 receptor and the S1-RBD of SARS-CoV-2 . This disruption inhibits SARS-CoV-2 viral infection in cells . On a cellular level, this compound has been shown to exhibit anti-inflammatory activity by regulating NF-κB nuclear translocation in J774A.1 cells .

Zukünftige Richtungen

Kobophenol A has been found to have anti-inflammatory effects . It may be a potential candidate for the treatment of inflammatory diseases in the future . Additionally, it has been identified as a potential inhibitor of SARS-CoV-2 binding to cells , suggesting potential applications in the treatment of COVID-19 .

Biochemische Analyse

Biochemical Properties

Kobophenol A plays a crucial role in various biochemical reactions. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine Additionally, this compound interacts with proteins such as Bcl-2 and Mcl-1, which are involved in regulating apoptosis . By preserving these proteins, this compound can prevent cell death induced by toxic agents like sodium nitroprusside .

Cellular Effects

This compound exhibits protective effects on various cell types. For instance, it has been shown to inhibit sodium nitroprusside-induced cell death in cardiac H9c2 cells by suppressing the activation of c-Jun NH2-terminal kinase and p38 mitogen-activated protein kinase . This compound also influences cell signaling pathways, such as the NF-κB pathway, by inhibiting the translocation of NF-κB into the nucleus in macrophage cells . These actions help reduce inflammation and protect cells from oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits acetylcholinesterase, preventing the breakdown of acetylcholine . Additionally, it inhibits the activation of c-Jun NH2-terminal kinase and p38 mitogen-activated protein kinase, which are involved in stress response pathways . This compound also modulates gene expression by inhibiting the NF-κB pathway, reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, its protective effects against sodium nitroprusside-induced cell death in cardiac H9c2 cells are sustained over a period of treatment . The stability and degradation of this compound in vitro have not been extensively studied, but its long-term effects on cellular function suggest that it remains active over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide protective effects against cell death and inflammation

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and proteins like Bcl-2 and Mcl-1, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters and binding proteins. While detailed studies on its transport mechanisms are limited, its interactions with cellular proteins suggest that it may be actively transported to specific cellular compartments where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. It has been shown to inhibit the nuclear translocation of NF-κB in macrophage cells, indicating that it may localize to the cytoplasm and nucleus

Vorbereitungsmethoden

Kobophenol A kann durch verschiedene Verfahren synthetisiert werden. Eine bemerkenswerte Methode beinhaltet die säurekatalysierte Epimerisierung von this compound zu Carasinol B . Dieser Prozess liefert wichtige Informationen über die Biotransformation von this compound in Pflanzen und seinen Metabolismus bei Ratten . Industrielle Produktionsverfahren umfassen typischerweise die Extraktion aus natürlichen Quellen, gefolgt von Reinigungsprozessen zur Isolierung der Verbindung .

Analyse Chemischer Reaktionen

Kobophenol A durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern und möglicherweise seine biologische Aktivität verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure Katalysatoren für die Epimerisierung sowie verschiedene Oxidations- und Reduktionsmittel . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Carasinol B und andere Resveratrol-Derivate .

Vergleich Mit ähnlichen Verbindungen

Kobophenol A ist aufgrund seiner tetrameren Struktur und seiner Fähigkeit, mehrere biologische Ziele zu hemmen, einzigartig. Ähnliche Verbindungen umfassen:

Resveratrol: Ein monomeres Stilbenoid mit antioxidativen Eigenschaften.

Piceatannol: Ein Resveratrol-Derivat mit entzündungshemmenden und krebshemmenden Eigenschaften.

Viniferin: Ein Resveratrol-Trimer mit antimikrobiellen und krebshemmenden Aktivitäten.

This compound zeichnet sich durch seine höhere molekulare Komplexität und seine breitere Palette an biologischen Aktivitäten aus .

Eigenschaften

IUPAC Name |

5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCCLKIJHMTND-LUPMIFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333128 | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-58-3 | |

| Record name | Kobophenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloro-4b,12-difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1208985.png)